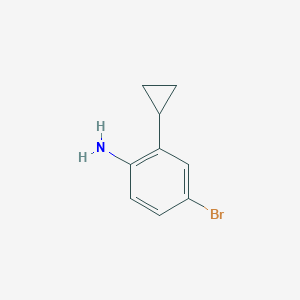

4-Bromo-2-cyclopropylaniline

Description

Properties

IUPAC Name |

4-bromo-2-cyclopropylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-7-3-4-9(11)8(5-7)6-1-2-6/h3-6H,1-2,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANHLQKEEXWSCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Aniline Hydrohalides in Inert Solvents

The most well-documented method for synthesizing 4-bromo-2-cyclopropylaniline involves brominating 2-cyclopropylaniline hydrohalides in inert organic solvents. This approach, detailed in US Patent 4,918,230 , leverages the enhanced selectivity of bromination when aniline derivatives are in their hydrohalide salt form.

Reaction Mechanism and Conditions

The process begins with the formation of a 2-cyclopropylaniline hydrohalide (e.g., hydrochloride or hydrobromide). Bromine is then introduced to the reaction mixture in a solvent such as cyclohexane or 1,2-dichloroethane. The inert solvent minimizes side reactions and directs bromination to the para position relative to the amino group. For example:

$$

\text{2-Cyclopropylaniline hydrobromide} + \text{Br}_2 \xrightarrow{\text{Cyclohexane, 70°C}} \text{this compound hydrobromide}

$$

The hydrobromide intermediate is subsequently treated with aqueous base (e.g., NaOH) to yield the free aniline base. This method achieves yields exceeding 95% under optimized conditions.

Table 1: Key Reaction Parameters for Bromination of 2-Cyclopropylaniline Hydrobromide

| Parameter | Optimal Condition |

|---|---|

| Solvent | Cyclohexane |

| Temperature | 70°C |

| Bromine Equivalents | 1.0–1.2 |

| Reaction Time | 2–3 hours |

| Yield | 97–99.9% |

Advantages Over Free Base Bromination

Brominating the hydrohalide salt, rather than the free aniline base, significantly improves regioselectivity. Literature indicates that aniline salts favor para-bromination due to reduced electron density at the aromatic ring, whereas free bases often produce ortho/para mixtures.

Alternative Synthetic Routes

Direct Bromination of 2-Cyclopropylaniline

While less common, direct bromination of 2-cyclopropylaniline has been explored. This method employs bromine or bromine donors (e.g., N-bromosuccinimide) in acidic media. However, competitive ortho-bromination and cyclopropane ring instability under harsh conditions limit its utility.

Coupling Strategies

Cross-coupling reactions, such as Suzuki-Miyaura coupling, offer an alternative pathway. For instance, coupling 4-bromo-2-iodoaniline with cyclopropaneboronic acid could theoretically introduce the cyclopropyl group. However, no explicit examples of this approach were identified in the reviewed literature.

Optimization and Yield Considerations

Solvent Selection

Inert solvents like cyclohexane and 1,2-dichloroethane are critical for maintaining reaction efficiency. Polar aprotic solvents (e.g., DMF) are avoided due to undesired side reactions with bromine.

Temperature Control

Elevated temperatures (70°C) accelerate bromine addition but require careful monitoring to prevent decomposition of the cyclopropane moiety. Lower temperatures (0–10°C) may reduce byproducts but extend reaction times.

Purification Techniques

Recrystallization from ethyl acetate or hexane is commonly used to isolate this compound hydrobromide. Subsequent basification and extraction yield the pure free base with >98% purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-cyclopropylaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the bromine atom can yield 2-cyclopropylaniline.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents.

Major Products:

- Substitution reactions can yield various substituted anilines.

- Oxidation can produce quinones or other oxidized products.

- Reduction typically yields 2-cyclopropylaniline.

Scientific Research Applications

4-Bromo-2-cyclopropylaniline has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyclopropylaniline involves its interaction with specific molecular targets. The bromine atom and cyclopropyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and subsections compare 4-Bromo-2-cyclopropylaniline with structurally analogous bromoaniline derivatives, emphasizing substituent effects, physicochemical properties, and applications.

Table 1: Comparative Analysis of Bromoaniline Derivatives

4-Bromo-2-methylaniline (CAS: 583-75-5)

- Structure : A methyl group at the 2-position instead of cyclopropyl.

- Properties : Lower molar mass (186.05 g/mol) and reduced steric hindrance compared to the cyclopropyl analog. The methyl group is weakly electron-donating, enhancing electrophilic substitution reactivity .

- Applications : Widely used in synthesizing dyes, agrochemicals, and heterocyclic compounds. Its simplicity makes it a preferred intermediate for Suzuki-Miyaura couplings .

4-Bromo-2,6-diisopropylaniline (CAS: 80058-84-0)

- Structure : Bulky isopropyl groups at 2- and 6-positions.

- Properties : High molar mass (256.18 g/mol) and significant steric hindrance, which stabilizes metal complexes in catalysis. The isopropyl groups also increase lipophilicity .

- Applications : Used in synthesizing Schiff base ligands (e.g., ), which are critical in coordination chemistry and asymmetric catalysis .

4-Bromoaniline (CAS: 106-40-1)

- Properties : Simplest in the series (molar mass: 172.02 g/mol), highly reactive due to minimal steric effects. The bromine atom directs electrophilic substitution to the ortho and para positions .

- Applications : Foundational substrate for synthesizing pharmaceuticals, polymers, and advanced materials .

4-Bromo-N-(cyclopropylmethyl)aniline (CAS: 356539-42-9)

- Structure : Cyclopropylmethyl group attached to the amine nitrogen.

- Properties : Molar mass of 226.11 g/mol. The cyclopropane ring’s electronic effects may modulate the amine’s basicity, while the methyl linker adds flexibility .

- Applications: Potential use in drug discovery, where the cyclopropyl group could improve metabolic stability or binding affinity .

Key Research Findings and Implications

Steric Effects : The cyclopropyl group in this compound provides moderate steric hindrance compared to methyl (smaller) and isopropyl (bulkier) groups. This balance may optimize reactivity in cross-coupling reactions while minimizing unwanted side reactions .

Applications : Bulky derivatives like 4-Bromo-2,6-diisopropylaniline are favored in catalysis (), whereas this compound’s unique structure may suit niche applications in medicinal chemistry or materials science .

Biological Activity

4-Bromo-2-cyclopropylaniline (C9H10BrN) is an organic compound that has garnered attention for its potential biological activity. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant case studies and research findings.

This compound is characterized by the presence of a bromine atom and a cyclopropyl group attached to an aniline structure. Its molecular formula is C9H10BrN, with a molecular weight of approximately 213.09 g/mol.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, often involving bromination reactions. A common synthetic route involves the reaction of 2-cyclopropylaniline with bromine in a suitable solvent such as dichloromethane or acetonitrile. The reaction conditions typically require careful temperature control to optimize yield and purity.

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Bromination | 2-Cyclopropylaniline + Br₂ | CH₂Cl₂, RT | ~85% |

Research indicates that this compound interacts with various biological targets, particularly in the context of medicinal chemistry. Its mechanism of action often involves modulation of enzyme activity or receptor binding, leading to alterations in cellular processes.

Pharmacological Studies

- Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been reported to inhibit cell proliferation in breast cancer models, suggesting potential as a therapeutic agent.

- Antimicrobial Properties : The compound has also demonstrated antimicrobial activity against specific bacterial strains, indicating its utility in developing new antibiotics.

- Neuroprotective Effects : Preliminary studies suggest that this compound might possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

Case Studies

- Case Study 1 : A study published in a peer-reviewed journal explored the effects of this compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent .

- Case Study 2 : Another research focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential role in combating resistant bacterial strains .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-Bromoaniline | C6H6BrN | Moderate antibacterial activity |

| 2-Cyclopropylaniline | C9H10N | Limited anticancer properties |

This comparison illustrates that the introduction of the bromine atom and cyclopropyl group enhances biological activity compared to simpler anilines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Bromo-2-cyclopropylaniline, and how can purity be optimized?

- Methodology :

- Bromination of 2-cyclopropylaniline : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–5°C) to minimize over-bromination .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Key Data :

| Parameter | Value | Reference |

|---|---|---|

| Typical Yield | 65–75% | |

| Purity (HPLC) | ≥98% |

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Techniques :

- NMR : Compare -NMR chemical shifts of aromatic protons (δ 6.8–7.2 ppm for brominated positions) and cyclopropane protons (δ 1.2–1.5 ppm) .

- X-ray Crystallography : Resolve crystal structures using SHELXT or WinGX to confirm substitution patterns .

Advanced Research Questions

Q. What experimental strategies address contradictions in regioselectivity during bromination of substituted anilines?

- Problem : Conflicting reports on bromine orientation in sterically hindered systems (e.g., cyclopropane vs. nitro groups) .

- Solutions :

- Kinetic vs. Thermodynamic Control : Vary reaction temperature (e.g., 0°C for kinetic, 25°C for thermodynamic products) and monitor intermediates via LC-MS .

- Computational Modeling : Use density-functional theory (DFT) to predict activation energies for competing pathways .

Q. How can the reactivity of this compound in cross-coupling reactions be enhanced for medicinal chemistry applications?

- Optimization :

- Catalyst Screening : Test Pd(PPh), Buchwald-Hartwig catalysts, or NiCl/dppf for Suzuki-Miyaura couplings .

- Solvent Effects : Use toluene/DMF mixtures to stabilize intermediates and reduce side reactions .

- Data Analysis :

| Catalyst | Yield (Product) | Side Products |

|---|---|---|

| Pd(PPh) | 82% | <5% |

| NiCl/dppf | 68% | 15% (debromination) |

Data Contradiction Analysis

Q. Discrepancies in reported melting points for this compound derivatives: How to resolve?

- DSC/TGA : Measure thermal behavior to identify polymorphic forms .

- Solvent-Free Recrystallization : Use sublimation under vacuum to obtain pure crystals .

Applications in Materials Science

Q. What role does this compound play in designing conjugated polymers for optoelectronics?

- Methodology :

- Polymer Synthesis : Incorporate via Heck coupling into polyfluorene backbones to tune bandgaps .

- Characterization : Use UV-Vis (λ 350–400 nm) and cyclic voltammetry (HOMO/LUMO levels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.